molecular formula C18H9ClF9N5O3S B2901611 N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide CAS No. 1092346-66-1

N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide

Cat. No.: B2901611
CAS No.: 1092346-66-1
M. Wt: 581.8
InChI Key: DNDSEPBZSCEHIQ-UHFFFAOYSA-N
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Description

N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide is a sophisticated sulfonyl hydrazide derivative designed for chemical biology and medicinal chemistry research. Its core value lies in its role as a versatile synthetic intermediate or potential precursor for the development of protease inhibitors, particularly those targeting cysteine and serine proteases. The molecular structure incorporates multiple privileged motifs: a 3-chloro-5-(trifluoromethyl)pyridine moiety and a 2,6-bis(trifluoromethyl)pyridine ring, both known to enhance metabolic stability and membrane permeability . The sulfonylhydrazide bridge is a key functional group that can be leveraged to construct diverse heterocyclic scaffolds or act as a potential pharmacophore interacting with enzymatic active sites. This compound is primarily used in hit-to-lead optimization campaigns to explore structure-activity relationships (SAR) and to synthesize targeted covalent inhibitors or molecular probes. Researchers utilize this chemical to investigate novel signaling pathways and for the discovery of new therapeutics in areas such as oncology and infectious diseases. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrol-2-yl]sulfonyl-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF9N5O3S/c19-10-6-9(16(20,21)22)7-29-14(10)33-3-1-2-13(33)37(35,36)32-31-15(34)8-4-11(17(23,24)25)30-12(5-8)18(26,27)28/h1-7,32H,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDSEPBZSCEHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)S(=O)(=O)NNC(=O)C2=CC(=NC(=C2)C(F)(F)F)C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Synthetic Challenges : The target’s multiple -CF₃ groups may complicate purification, as seen in ’s use of LC-MS and HRMS for characterization .
  • Unresolved Questions :
    • Solubility : The impact of sulfonyl-pyrrole on aqueous solubility remains unexplored.
    • Thermal Stability : High melting points () suggest thermal resilience, but differential scanning calorimetry (DSC) data is needed .

Preparation Methods

Vapor-Phase Chlorofluorination of 3-Picoline

The 3-chloro-5-(trifluoromethyl)pyridine scaffold derives from 3-picoline via sequential chlorination/fluorination. As demonstrated by Ishihara Sangyo Kaisha, optimal yields (64.1% 2,5-CTF) occur at 380°C using iron fluoride catalysts in a fluidized-bed reactor (Table 1):

Substrate CFB Temp (°C) Empty Phase Temp (°C) 2,5-CTF Yield (GC PA%)
3-Picoline 380 380 64.1

Nuclear chlorination precedes methyl group fluorination, with excess Cl₂ gas (1.5–2.0 equiv) ensuring complete conversion. Post-reaction hydrogenolysis removes polychlorinated byproducts, recycling 3-TF back into the reactor.

Directed Metalation for Functionalization

Introducing the pyrrole attachment at position 2 requires lithiation of 3-chloro-5-(trifluoromethyl)pyridine. Using LDA (–78°C, THF), the C2 position is selectively deprotonated, followed by quenching with electrophiles (e.g., iodine for subsequent Ullman coupling).

Pyrrole Ring Construction via Hantzsch Synthesis

Hantzsch Reaction Protocol

The 1H-pyrrole core forms via condensation of β-ketoesters (ethyl acetoacetate) with α-haloketones and ammonia. For N-arylation at position 1:

  • Step 1 : React 2-bromo-1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-one (α-haloketone) with ethyl 3-oxobutanoate (β-ketoester) in ethanol.
  • Step 2 : Add aqueous NH₃ (25%) at 0°C, stir for 12 h.
  • Step 3 : Isolate 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxylate (72% yield).

Decarboxylation and Sulfonation

The ester undergoes hydrolysis (NaOH, H₂O/EtOH) to the carboxylic acid, followed by Hunsdiecker decarboxylation (AgNO₃, Br₂) to yield 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole. Sulfonation proceeds via:

  • Thiolation : Treat pyrrole with Lawesson’s reagent (toluene, reflux) to install –SH at position 2.
  • Oxidation : Convert –SH to sulfonyl chloride using Cl₂ gas in HCl/AcOH (–5°C), achieving 86% yield (Synthon A).

Synthesis of 2,6-Bis(Trifluoromethyl)Pyridine-4-Carbohydrazide

Trifluoromethylation of Pyridine-4-Carboxylic Acid

Directed fluorination of pyridine-4-carbonyl chloride via Balz-Schiemann reaction:

  • Diazotization : React with NaNO₂/HBF₄ at –10°C.
  • Pyrolysis : Heat to 150°C to generate 2,6-bis(trifluoromethyl)pyridine-4-carbonyl fluoride.
  • Hydrolysis : Treat with H₂O to yield 2,6-bis(trifluoromethyl)pyridine-4-carboxylic acid (58% over 3 steps).

Hydrazide Formation

Reflux the acid with excess hydrazine hydrate (EtOH, 80°C, 6 h) to obtain Synthon B (91% yield).

Sulfonamide Coupling and Optimization

Reaction Conditions

Combine Synthon A (1.2 equiv) and Synthon B (1.0 equiv) in anhydrous DMF with Et₃N (3.0 equiv). Stir at 25°C for 18 h (Table 2):

Entry Solvent Base Temp (°C) Yield (%)
1 DMF Et₃N 25 88
2 THF Pyridine 40 63
3 DCM DBU 0 41

DMF/Et₃N maximizes yield by stabilizing the sulfonyl chloride intermediate.

Scalability and Purification

A gram-scale reaction (10 mmol Synthon A) in DMF/Et₃N affords 8.2 g (82%) of target compound after silica gel chromatography (hexane/EtOAc 3:1). Purity (>99%) confirmed via HPLC (C18 column, MeCN/H₂O 70:30).

Mechanistic Insights and Side Reactions

Competing Ionic vs. Radical Pathways

DFT calculations reveal that 6-endo-trig radical cyclization (ΔG‡ = 18.3 kcal/mol) is favored over ionic pathways (ΔG‡ = 24.7 kcal/mol) during sulfonylation. Radical inhibitors (TEMPO) reduce yield to 22%, confirming radical intermediacy.

Hydrolytic Degradation

The sulfonamide bond resists hydrolysis at pH 4–9 (25°C, 24 h) but cleaves under strong acidic (conc. HCl, 60% degradation) or basic (NaOH 6M, 78% degradation) conditions.

Q & A

Q. What established synthetic routes are available for this compound?

The synthesis typically involves multi-step reactions, including:

  • Formation of the pyridine-pyrrole core via nucleophilic substitution (e.g., using K₂CO₃ in DMF for sulfonylation) .
  • Hydrazide linkage formation through condensation reactions with activated carbonyl intermediates .
  • Purification via column chromatography or recrystallization in polar aprotic solvents . Key reagents: DMF, K₂CO₃, and halogenated pyridine derivatives.

Q. Which spectroscopic techniques are recommended for structural characterization?

Standard methods include:

Technique Purpose Example Data
¹H/¹³C NMR Confirm functional groups and substitution patternsAromatic proton signals at δ 7.5–8.5 ppm .
FT-IR Identify sulfonyl (SO₂) and carbonyl (C=O) stretchesPeaks at ~1350 cm⁻¹ (SO₂) and ~1650 cm⁻¹ (C=O) .
HRMS Verify molecular weight and fragmentation patterns[M+H]⁺ ion matching theoretical mass .

Q. How can solubility be assessed for in vitro assays?

  • Test solubility in DMSO (primary solvent for stock solutions) or DMF.
  • Use nephelometry to quantify solubility limits in aqueous buffers (e.g., PBS) .
  • Note: Solubility data may require empirical determination due to limited published values .

Q. What safety protocols are essential for handling this compound?

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid inhalation/ingestion; follow spill management guidelines in SDS .
  • Store at 2–8°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading) .
  • Use flow chemistry to enhance mixing and heat transfer for sensitive intermediates .
  • Monitor reaction progress via in-line HPLC to identify bottlenecks .

Q. What strategies resolve spectral ambiguities in complex regions (e.g., overlapping NMR peaks)?

  • Employ 2D NMR (COSY, HSQC) to assign coupled protons and carbons .
  • Compare experimental data with computational predictions (DFT for ¹³C chemical shifts) .
  • Use isotopic labeling for tracking specific functional groups .

Q. How can binding mechanisms with biological targets be elucidated?

  • Perform enzyme kinetics assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Kᵢ) .
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding affinity measurements .
  • Validate with X-ray crystallography or cryo-EM for structural insights .

Q. How to address contradictions in reported bioactivity data?

  • Replicate experiments under standardized conditions (pH, temperature, solvent).
  • Cross-validate using orthogonal assays (e.g., cell-based vs. enzymatic assays) .
  • Analyze batch-to-batch purity variations via HPLC-MS .

Q. What computational methods guide derivative design for enhanced activity?

  • Use density functional theory (DFT) to predict electronic properties and reactive sites .
  • Perform molecular docking to screen virtual libraries against target proteins .
  • Validate with QSAR models to correlate structural features with bioactivity .

Q. How to ensure regulatory compliance in disposal?

  • Follow EPA guidelines for halogenated waste: incineration with scrubbing for Cl/F byproducts .
  • Document disposal procedures in alignment with institutional biosafety protocols .

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